molecular formula C16H14N2O4 B5882208 N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5882208
M. Wt: 298.29 g/mol
InChI Key: AFRGDOJKJVDDIB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHDC, is a chemical compound that has generated interest in the scientific community due to its potential therapeutic properties. BHDC is a derivative of benzodioxine, a class of compounds that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. This compound has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, such as COX-2 and iNOS. This compound has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. However, there are also some limitations to its use. This compound has poor solubility in water, which may limit its bioavailability. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosages and routes of administration for this compound. In addition, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of this compound may provide insights into the development of novel therapeutic strategies for various diseases.

Synthesis Methods

N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound. The purity of this compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential therapeutic properties in various disease models. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-12-5-3-4-11(8-12)9-17-18-16(20)15-10-21-13-6-1-2-7-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRGDOJKJVDDIB-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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